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Compound of Interest

Compound Name: 1-Bromo-3-methylcyclopentane

Cat. No.: B2692547 Get Quote

Disclaimer: This document summarizes the currently available information on (1R,3S)-1-
bromo-3-methylcyclopentane. It is important to note that detailed experimental data for this

specific stereoisomer is limited in publicly accessible scientific literature. The majority of the

presented data is based on computational models.

Chemical Structure and Identifiers
(1R,3S)-1-bromo-3-methylcyclopentane is a halogenated derivative of methylcyclopentane.

The stereochemical designators "(1R,3S)" specify the spatial arrangement of the bromine atom

and the methyl group attached to the cyclopentane ring, indicating a cis configuration where

both substituents are on the same side of the ring.

Caption: 2D chemical structure of (1R,3S)-1-bromo-3-methylcyclopentane.
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Identifier Value

IUPAC Name cis-(1R,3S)-1-bromo-3-methylcyclopentane[1]

Molecular Formula C6H11Br[1][2]

CAS Number
58794-26-6 (for 1-bromo-3-methylcyclopentane,

stereoisomerism not specified)[2]

PubChem CID 124488949[1]

InChI
InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-

4H2,1H3/t5-,6+/m0/s1[1]

InChIKey RWMACSHFTGJPQM-NTSWFWBYSA-N[1]

SMILES C[C@H]1CC--INVALID-LINK--Br[1]

Computed Physicochemical Properties
Experimental data on the physical and chemical properties of (1R,3S)-1-bromo-3-
methylcyclopentane are not readily available. The following table summarizes computed

properties sourced from the PubChem database. These values are predictions based on

computational models and should be used as estimates.

Table 2: Computed Physicochemical Properties

Property Value

Molecular Weight 163.06 g/mol [1][2]

Exact Mass 162.00441 Da[1][2]

XLogP3-AA (LogP) 2.7[1][2]

Topological Polar Surface Area 0 Å²[1][2]

Heavy Atom Count 7[1]

Complexity 61.2[1][2]

Rotatable Bond Count 0[1]
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Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of

(1R,3S)-1-bromo-3-methylcyclopentane are not available in the public domain.

Some literature mentions the related compound, cis-1-bromo-3-methylcyclopentane, as a

reactant in nucleophilic substitution reactions. For instance, its conversion to trans-3-

methylcyclopentanol via an SN2 reaction with a hydroxide ion has been described

conceptually.[3][4][5] This suggests that (1R,3S)-1-bromo-3-methylcyclopentane could

potentially be synthesized from the corresponding alcohol, (1S,3S)-3-methylcyclopentanol,

through a reaction that proceeds with inversion of stereochemistry, such as the Appel reaction

or by treatment with phosphorus tribromide. However, a specific, validated protocol for this

transformation is not documented.

Biological Activity and Signaling Pathways
There is currently no available information in scientific literature or databases regarding the

biological activity of (1R,3S)-1-bromo-3-methylcyclopentane. Consequently, no signaling

pathways involving this compound have been described.

Logical Relationships and Potential Reactions
Given its structure as a secondary alkyl halide, (1R,3S)-1-bromo-3-methylcyclopentane is

expected to undergo nucleophilic substitution and elimination reactions. The stereochemistry of

the molecule will play a crucial role in the stereochemical outcome of these reactions.

(1R,3S)-1-bromo-3-methylcyclopentane

Nucleophilic Substitution (SN2)Strong Nucleophile

Elimination (E2)
Strong, bulky base

(1S,3S)-3-methyl-substituted cyclopentane
(Inversion of stereochemistry)

3-methylcyclopentene and/or 4-methylcyclopentene

Click to download full resolution via product page

Caption: Potential reaction pathways for (1R,3S)-1-bromo-3-methylcyclopentane.
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The diagram above illustrates the two primary reaction pathways anticipated for this compound.

An SN2 reaction with a strong nucleophile would lead to inversion of configuration at the

carbon bearing the bromine atom. An E2 reaction, promoted by a strong, sterically hindered

base, would result in the formation of one or more isomeric alkenes. The regioselectivity and

stereoselectivity of these reactions would depend on the specific reagents and reaction

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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